2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-[2-(5-methyl-1H-imidazol-2-yl)ethyl]-1,3-oxazole-4-carboxamide
Description
2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-[2-(5-methyl-1H-imidazol-2-yl)ethyl]-1,3-oxazole-4-carboxamide is a complex organic compound that features a unique combination of isoquinoline, imidazole, and oxazole moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.
Properties
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-[2-(5-methyl-1H-imidazol-2-yl)ethyl]-1,3-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2/c1-14-10-22-18(23-14)6-8-21-20(26)17-13-27-19(24-17)12-25-9-7-15-4-2-3-5-16(15)11-25/h2-5,10,13H,6-9,11-12H2,1H3,(H,21,26)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGSGGPKIZDZORJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N1)CCNC(=O)C2=COC(=N2)CN3CCC4=CC=CC=C4C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-[2-(5-methyl-1H-imidazol-2-yl)ethyl]-1,3-oxazole-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the isoquinoline and imidazole intermediates, followed by their coupling with the oxazole moiety.
Isoquinoline Intermediate Synthesis: The isoquinoline intermediate can be synthesized through the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde under acidic conditions to form the isoquinoline ring.
Imidazole Intermediate Synthesis: The imidazole intermediate is prepared by the Debus-Radziszewski imidazole synthesis, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and an amine.
Coupling Reaction: The final step involves the coupling of the isoquinoline and imidazole intermediates with the oxazole moiety. This is typically achieved through a nucleophilic substitution reaction, where the carboxamide group is introduced.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for efficient mixing, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline and imidazole rings, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the oxazole ring, converting it to a dihydro-oxazole derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carboxamide group, where various nucleophiles can replace the amide nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: N-oxides of isoquinoline and imidazole.
Reduction: Dihydro-oxazole derivatives.
Substitution: Various substituted amides, thiolamides, and alcoholamides.
Scientific Research Applications
2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-[2-(5-methyl-1H-imidazol-2-yl)ethyl]-1,3-oxazole-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The isoquinoline and imidazole moieties can bind to active sites of enzymes, inhibiting their activity. The oxazole ring may interact with receptor sites, modulating signal transduction pathways. These interactions lead to the compound’s observed biological effects, such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-dihydro-1H-isoquinolin-2-yl)-1-(2-hydroxy-phenyl)-ethanone
- 2-(3,4-dihydro-1H-isoquinolin-2-yl)-1-(4-methoxy-phenyl)-ethanone
- 1-(2-hydroxy-phenyl)-2-(4-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-ethanone
Uniqueness
The uniqueness of 2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-[2-(5-methyl-1H-imidazol-2-yl)ethyl]-1,3-oxazole-4-carboxamide lies in its combination of three distinct heterocyclic rings, which confer a diverse range of chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
